

2-Fluoro-4-methoxy-5-nitropyridine: Technical Procurement & Application Guide

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Compound of Interest

Compound Name: 2-Fluoro-4-methoxy-5-nitropyridine

Cat. No.: B11780296

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Executive Summary

In the high-stakes landscape of medicinal chemistry, **2-Fluoro-4-methoxy-5-nitropyridine** (CAS: 1936090-04-8) has emerged as a critical scaffold, particularly in the development of third-generation EGFR inhibitors and other kinase-targeting therapeutics. Its structural uniqueness lies in the orthogonal reactivity of its substituents: a highly labile C2-fluorine for nucleophilic attack, a C4-methoxy group serving as a stable donor (or latent leaving group), and a C5-nitro group ready for reduction to an aniline warhead.

This guide provides a comprehensive analysis of the compound's availability in the US market, its pricing dynamics driven by synthetic complexity, and the technical protocols required to validate its quality and utilize it effectively in drug discovery campaigns.

Chemical Intelligence & Reactivity Profile

To make informed procurement decisions, one must understand the molecule's reactivity. The price of this intermediate is directly correlated with the difficulty of separating it from its regioisomers during manufacturing.

Structural Analysis

- Molecular Formula: $C_6H_5FN_2O_3$
- Molecular Weight: 172.11 g/mol

- Core Scaffold: Pyridine[1][2][3][4][5]
- Key Substituents:
 - C2-Fluoro: The primary electrophilic site. Activated by the ring nitrogen (ortho) and the C5-nitro group (para). Highly reactive toward SNAr.
 - C4-Methoxy: Electron-donating group. Positioned ortho to the nitro group.
 - C5-Nitro: Strong electron-withdrawing group (EWG). Activates C2 and C4 positions; serves as a precursor for amino-pyridines.

The Regioselectivity Challenge

The synthesis of this compound typically starts from 2,4-difluoro-5-nitropyridine or 2,4-dichloro-5-nitropyridine. The critical quality attribute (CQA) is the regioselectivity of the methoxylation step.

- Reaction: 2,4-Dihalo-5-nitropyridine + NaOMe → Product.
- Selectivity: Nucleophilic attack occurs preferentially at C4 (ortho to the nitro group) rather than C2.[3][5] This is due to the resonance stabilization of the Meisenheimer complex by the adjacent nitro group.[3][5]
- Implication: The major product is the desired **2-Fluoro-4-methoxy-5-nitropyridine**. However, trace amounts of the C2-methoxy regioisomer (4-fluoro-2-methoxy-5-nitropyridine) are a common impurity that can derail SAR (Structure-Activity Relationship) studies if not detected.

Market Landscape: Price & Availability (USA)

The US market for this compound is characterized by a "High-Mix, Low-Volume" supply chain. It is not a commodity chemical but a specialized building block.

Supply Chain Tiers

- Catalog Suppliers (Stocked): Companies like BLD Pharm, Enamine, and Combi-Blocks often list this item. Availability is typically in the milligram to low-gram range (100mg – 5g).

- Custom Synthesis (Lead Time): For quantities >10g, most US suppliers will source from manufacturing partners (often in Asia) or perform a custom run, extending lead times to 2–4 weeks.

Pricing Analysis (Estimated Q1 2026)

Pricing is non-linear and heavily dependent on purity guarantees regarding regioisomers.

Pack Size	Estimated Price Range (USD)	Availability Status	Notes
100 mg	\$45 - \$85	High (In Stock)	Ideal for initial screening.
1 g	\$250 - \$450	Medium (1-2 weeks)	Standard discovery scale.
5 g	\$900 - \$1,500	Low (Inquire)	Pilot scale; batch-specific pricing.
Bulk	Custom Quote	Make-to-Order	Requires FTE or fee-for-service contract.

Procurement Strategy:

- Avoid "Lowest Bidder": Cheap sources often fail to remove the C2-methoxy isomer.
- Require NMR Validation: Explicitly request 1H-NMR data focusing on the methoxy region to distinguish regioisomers (see Section 4).

Quality Assurance: Self-Validating Protocols

Before introducing this reagent into a synthetic sequence, you must validate its identity. The following protocol distinguishes the target from its isomers.

Analytical Discrimination Protocol

Objective: Confirm the position of the methoxy group (C4 vs C2).

- **¹H-NMR (DMSO-d₆):**
 - Target (**2-Fluoro-4-methoxy-5-nitropyridine**): Look for the C6 proton singlet (or doublet due to F coupling) downfield (~8.5 - 9.0 ppm). The C3 proton will appear as a doublet with a large coupling constant () due to the adjacent fluorine.
 - Impurity (4-Fluoro-2-methoxy-5-nitropyridine): The coupling patterns will differ significantly. The proton adjacent to the fluorine (now at C3 or C5) will show distinct splitting.
- **¹⁹F-NMR (Critical):**
 - Run a proton-coupled ¹⁹F-NMR. The fluorine at C2 (adjacent to Nitrogen) typically resonates at a different chemical shift than a fluorine at C4.
 - Reference Shift: Pyridine fluorines at C2 are generally more deshielded than at C4.

Application Workflows

Experiment 1: Selective S_NAr Displacement at C2

This is the primary utility of the scaffold: installing a nucleophile (amine) at C2 while leaving the C4-methoxy and C5-nitro groups intact.

Mechanism: The C2-fluorine is highly activated. The reaction proceeds via an addition-elimination mechanism.^{[3][5]}

Protocol:

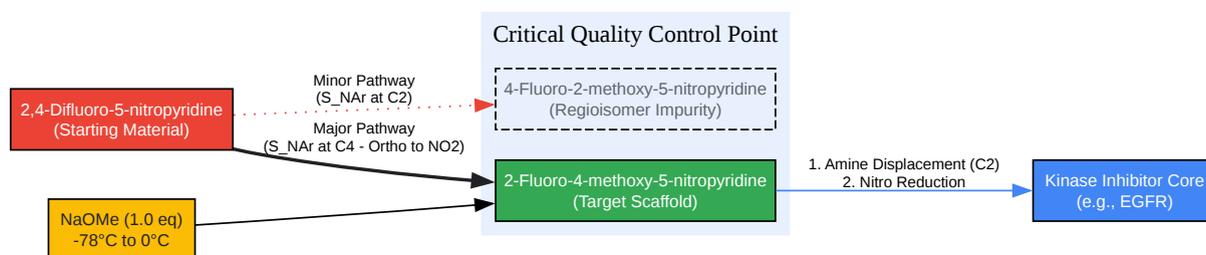
- Setup: Dissolve **2-Fluoro-4-methoxy-5-nitropyridine** (1.0 equiv) in anhydrous THF or DMF.
- Reagent: Add the amine nucleophile (1.1 equiv) and a base (DIPEA or K₂CO₃, 2.0 equiv).
- Condition: Stir at 0°C to Room Temperature.
 - Note: Heating is rarely required and may cause side reactions at the C4-methoxy position.
- Monitoring: Monitor by LCMS. The fluorine displacement is rapid (often < 1 hour).

- Workup: Dilute with water, extract with EtOAc. The product is usually pure enough for the next step (nitro reduction).

Experiment 2: Nitro Reduction

- Method: Hydrogenation (H_2 , Pd/C) or Iron/Ammonium Chloride reduction.
- Caution: If using Pd/C, ensure the C2-substituent is stable to hydrogenolysis (halogens might be labile, but the amine installed in step 1 is stable).

Visualization: Synthesis & Reactivity Logic



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Figure 1: Synthetic pathway illustrating the origin of the target compound and the critical regioselectivity challenge that dictates market price and quality.

References

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